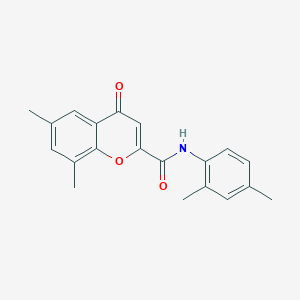

N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a 4H-chromene scaffold substituted with methyl groups at positions 6 and 8, a ketone moiety at position 4, and a carboxamide group at position 2 linked to a 2,4-dimethylphenyl substituent. Chromene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

Molecular Formula |

C20H19NO3 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO3/c1-11-5-6-16(13(3)7-11)21-20(23)18-10-17(22)15-9-12(2)8-14(4)19(15)24-18/h5-10H,1-4H3,(H,21,23) |

InChI Key |

OXUQKTQKKSAFPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenylamine with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions include various derivatives such as carboxylic acids, alcohols, amines, and halogenated compounds.

Scientific Research Applications

N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For instance, it could inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in substituents and their implications are highlighted.

Structural Analogues and Substituent Effects

The following table summarizes structural analogues of the target compound, with variations primarily in the substituents on the phenyl ring of the carboxamide group:

Key Comparative Insights

Electronic Effects: The trifluoromethyl (CF₃) substituent in the 2-trifluoromethylphenyl analogue introduces strong electron-withdrawing effects, which may reduce electron density at the carboxamide group. This could influence hydrogen-bonding capabilities and solubility .

Steric Effects: The 2,6-dimethylphenyl analogue exhibits steric hindrance due to methyl groups in both ortho positions. The 3-chloro-4-methylphenyl substituent combines steric bulk (methyl) with electronic modulation (chlorine), which could enhance lipophilicity and influence biological activity .

Hydrogen Bonding and Crystal Packing :

- The target compound’s dimethylphenyl group may participate in weaker C–H···O hydrogen bonds compared to the stronger O–H···N/O interactions observed in chromene derivatives with polar substituents (e.g., oxime groups, as in Ghazvini et al.’s anti-diabetic study) .

Biological Relevance: While direct biological data for the target compound is unavailable, studies on related chromene derivatives suggest that substituent variations significantly modulate activity. For example, the oxime-functionalized chromene in Ghazvini et al.

Biological Activity

N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 321.4 g/mol |

| CAS Number | 872866-46-1 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, including monoamine oxidase B (MAO-B), which plays a crucial role in neurodegenerative diseases such as Parkinson's disease. By inhibiting MAO-B, the compound may help reduce oxidative stress and improve neuronal health.

Anticancer Activity

Research has indicated that chromene derivatives exhibit significant anticancer properties. For instance, this compound demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Neuroprotective Effects

The neuroprotective potential of this compound is linked to its ability to inhibit MAO-B activity. In experimental models of neurodegeneration, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective effect on neuronal cells.

Anti-inflammatory Properties

Chromene derivatives have also been studied for their anti-inflammatory effects. The compound was found to inhibit the activity of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in inflammatory responses. This inhibition could contribute to its therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound exhibited IC values ranging from 10 to 30 µM across different cell types, indicating potent anticancer activity.

- Neuroprotection in Animal Models : In a rodent model of Parkinson's disease, administration of this compound significantly improved motor function and reduced neuronal loss in the substantia nigra region compared to control groups.

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound reduced COX-2 expression by approximately 50% at a concentration of 20 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.